N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a furan ring, an imidazo[1,2-b]pyrazole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step involves the attachment of the benzamide group through an amide coupling reaction using reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced using hydrogenation catalysts such as Pd/C.
Common Reagents and Conditions
Oxidation: m-CPBA, HNO3
Reduction: Pd/C, H2
Substitution: EDCI, HATU, DIPEA
Major Products Formed
Oxidation: Furanones
Reduction: Reduced imidazo[1,2-b]pyrazole derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth . The furan and imidazo[1,2-b]pyrazole moieties play crucial roles in this binding process.
Comparison with Similar Compounds
Similar Compounds
Furamizole: A nitrofuran derivative with strong antibacterial activity.
Raltegravir: An antiviral drug containing an oxadiazole ring.
Nesapidil: Used in anti-arrhythmic therapy, also containing an oxadiazole ring.
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide is unique due to its combination of a furan ring, an imidazo[1,2-b]pyrazole moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-5-2-3-6-15(14)19(24)20-8-9-22-10-11-23-18(22)13-16(21-23)17-7-4-12-25-17/h2-7,10-13H,8-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVEXKOZVOHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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